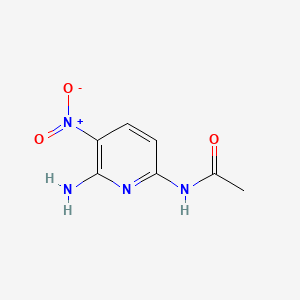

N-(6-Amino-5-nitro-2-pyridyl)acetamide

Description

Contextual Significance of Pyridyl Acetamide (B32628) Scaffolds in Modern Chemistry

Pyridyl acetamide scaffolds are of considerable importance in modern chemistry, particularly in the realm of medicinal chemistry and materials science. The pyridine (B92270) ring, a nitrogen-containing heterocycle, is a common feature in many biologically active compounds and approved drugs. nih.govrsc.org Its ability to act as a hydrogen bond acceptor and its polar nature contribute to favorable interactions with biological targets. semanticscholar.org The incorporation of an acetamide group provides an additional site for hydrogen bonding and can influence the molecule's solubility and metabolic stability.

The combination of a pyridine core with an acetamide side chain has been explored in the design of various therapeutic agents. For instance, pyridinyl acetamide derivatives have been investigated as potent and selective inhibitors of Porcupine, a membrane-bound O-acyltransferase, which is a target in cancer therapy. acs.org Furthermore, the pyridine scaffold is a key component in numerous pharmaceuticals and agrochemicals. nih.govrsc.org

Historical Perspectives on the Discovery and Initial Academic Interest in Amino-nitropyridine Derivatives

The academic interest in amino-nitropyridine derivatives can be traced back to the early to mid-20th century with the broader exploration of pyridine chemistry. The synthesis of various substituted pyridines, including those with amino and nitro groups, laid the groundwork for future research. nottingham.ac.uk Early studies often focused on the synthesis and basic characterization of these compounds. For example, the preparation of 2-amino-3-nitropyridine (B1266227) and 2-amino-5-nitropyridine (B18323) was achieved through the nitration of 2-aminopyridine (B139424). semanticscholar.org

In the latter half of the 20th century, interest in amino-nitropyridines grew with the discovery of their potential applications in various fields. Researchers began to investigate their properties for applications such as nonlinear optical (NLO) materials. The arrangement of electron-donating (amino) and electron-accepting (nitro) groups on the pyridine ring can lead to significant second-order NLO responses. rsc.org

Structural Framework and Functional Group Orientations Influencing Research Trajectories

The structural framework of N-(6-Amino-5-nitro-2-pyridyl)acetamide is characterized by a pyridine ring with three key functional groups. The relative positions of the amino, nitro, and acetamide groups are crucial in determining the molecule's chemical and physical properties.

The amino group at the 6-position and the nitro group at the 5-position create a "push-pull" system, where the electron-donating amino group and the electron-withdrawing nitro group influence the electron density distribution within the pyridine ring. This electronic arrangement is a key factor in the potential nonlinear optical properties of the molecule. The acetamide group at the 2-position further modifies the electronic landscape and provides a site for intermolecular interactions, such as hydrogen bonding.

Computational studies on related amino-nitropyridine derivatives, such as 2-amino-3-nitropyridine, have provided insights into their molecular geometry, vibrational spectra, and electronic structure. researchgate.netnajah.edu These studies, often employing methods like Density Functional Theory (DFT), help in understanding the intramolecular hydrogen bonding and charge transfer characteristics, which are vital for predicting the compound's behavior in various applications. researchgate.net

Table 1: Key Functional Groups and Their Influence

| Functional Group | Position | Influence on the Molecule |

|---|---|---|

| Amino (-NH2) | 6 | Electron-donating group, participates in hydrogen bonding. |

| Nitro (-NO2) | 5 | Electron-withdrawing group, influences electronic properties. |

Overview of Current Academic Research Trends for this compound and Related Compounds

Current research on this compound and its analogs is multifaceted, with significant efforts in medicinal chemistry, materials science, and synthetic methodology.

In medicinal chemistry, the focus is on leveraging the pyridyl acetamide scaffold for drug discovery. The diverse biological activities of pyridine derivatives continue to inspire the synthesis of new compounds for various therapeutic targets. nih.gov For example, derivatives of amino-nitropyridines are explored as intermediates in the synthesis of more complex pharmaceutical compounds. chemimpex.com

In materials science, the investigation of amino-nitropyridines for nonlinear optical applications remains an active area of research. The strategic placement of donor and acceptor groups on the pyridine ring is a well-established strategy for designing molecules with high NLO activity. rsc.org

From a synthetic perspective, researchers are continually developing more efficient and selective methods for the preparation of substituted pyridines. This includes the development of novel catalytic systems and multi-component reactions to access a wide range of derivatives with diverse substitution patterns. nih.gov The synthesis of related compounds, such as 6-Amino-5-nitro-pyridine-2-carbonitrile, provides insights into potential synthetic routes for this compound. chemicalbook.com

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-amino-3-nitropyridine |

| 2-amino-5-nitropyridine |

| 6-Amino-5-nitro-pyridine-2-carbonitrile |

| N-(5-nitropyridin-2-yl)acetamide |

| 4-chloro-2-amino-3-nitropyridine |

| N-(6-sulfamoylpyridin-3-yl)acetamide |

| N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide |

| 6-Amino-5-nitropyridin-2-one |

| N-(6-chloro-5-nitro-2-pyridyl)-acetamide |

Structure

3D Structure

Properties

Molecular Formula |

C7H8N4O3 |

|---|---|

Molecular Weight |

196.16 g/mol |

IUPAC Name |

N-(6-amino-5-nitropyridin-2-yl)acetamide |

InChI |

InChI=1S/C7H8N4O3/c1-4(12)9-6-3-2-5(11(13)14)7(8)10-6/h2-3H,1H3,(H3,8,9,10,12) |

InChI Key |

ZVSYQNXVJPTGHJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=NC(=C(C=C1)[N+](=O)[O-])N |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches to N 6 Amino 5 Nitro 2 Pyridyl Acetamide

Conventional and Optimized Synthetic Routes

The traditional synthesis of N-(6-Amino-5-nitro-2-pyridyl)acetamide and related structures relies on well-established organic reactions. Optimization of these routes focuses on improving yield, purity, and reaction efficiency.

Nitration of Pyridine (B92270) Derivatives and Subsequent Transformations

The introduction of a nitro group onto a pyridine ring is a critical step in the synthesis of this compound. The regiochemistry of this electrophilic substitution is heavily influenced by the existing substituents on the pyridine core. For pyridine derivatives activated with electron-donating groups, such as amino groups, nitration can proceed under relatively standard conditions.

A common starting material for related compounds is 2,6-diaminopyridine (B39239). The nitration of this substrate is typically achieved using a mixture of nitric acid and sulfuric acid. google.com However, this method can lead to yields of not more than 50% due to the formation of by-products and the water produced during the reaction. google.comgoogleapis.com To enhance the yield, optimized procedures focus on maintaining an anhydrous reaction medium. This can be accomplished by using fuming sulfuric acid (oleum) instead of concentrated sulfuric acid, which significantly boosts the yield to over 90%. google.com Other dehydrating agents like polyphosphoric acid or diphosphorus (B173284) pentoxide can also be employed to trap the water generated and drive the reaction to completion. google.comgoogleapis.com

The nitration of 2-aminopyridine (B139424) presents challenges in regioselectivity, often yielding a mixture of 2-amino-5-nitropyridine (B18323) as the major product and 2-amino-3-nitropyridine (B1266227) as a minor product. orgsyn.orgsapub.org The separation of these isomers can be complex. orgsyn.org The directing influence of the amino group and the electronic nature of the pyridine ring dictate the position of nitration.

| Pyridine Substrate | Nitrating Agent | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|

| 2,6-Diaminopyridine | Nitric Acid / Sulfuric Acid | Standard | ~50% | google.comgoogleapis.com |

| 2,6-Diaminopyridine | Nitric Acid / Oleum (20-65% SO₃) | Anhydrous Medium | >90% | google.com |

| 2-Amino-5-bromopyridine | 95% Nitric Acid / Sulfuric Acid | 0°C to 60°C | 62-67% (of 2-Amino-5-bromo-3-nitropyridine) | orgsyn.org |

Acetylation Strategies for the Amide Moiety Formation

The formation of the acetamide (B32628) group involves the acylation of an amino group. This is a standard nucleophilic substitution reaction where primary or secondary amines react with acylating agents like acid chlorides or anhydrides. byjus.comncert.nic.in For the synthesis of this compound, this would involve the acetylation of the amino group at the 2-position of the pyridine ring.

The reaction is typically carried out using acetic anhydride (B1165640) or acetyl chloride. To drive the equilibrium towards the product side, a base stronger than the amine substrate, such as pyridine, is often added to neutralize the acidic byproduct (acetic acid or hydrochloric acid) that is formed. byjus.comncert.nic.in The choice of which amino group to acetylate, if multiple are present, depends on their relative nucleophilicity, which can be influenced by steric hindrance and electronic effects from other ring substituents. In a multi-step synthesis, protecting one amino group via acetylation before performing other transformations like nitration is a common strategy. For instance, the synthesis of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide involves an initial acetylation of 2-acetyl-6-aminonaphthalene, followed by a nitration step. nih.gov

Reduction Pathways for Nitro Group Manipulation

The nitro group is a versatile functional group that can be readily reduced to an amine, offering a pathway to further derivatization. A wide array of reagents and conditions can be employed for the reduction of aromatic nitro compounds. acs.org The choice of method depends on the desired selectivity and the presence of other functional groups in the molecule. commonorganicchemistry.com

Common reduction methods include:

Catalytic Hydrogenation: This is often the preferred method, using catalysts like palladium on carbon (Pd/C) or Raney nickel with hydrogen gas. commonorganicchemistry.comwikipedia.org It is highly efficient for both aromatic and aliphatic nitro groups. However, care must be taken as these conditions can also reduce other functional groups. commonorganicchemistry.com

Metal-Acid Systems: Reagents such as iron (Fe), zinc (Zn), or tin(II) chloride (SnCl₂) in the presence of an acid (e.g., acetic acid or hydrochloric acid) provide a mild and effective way to reduce nitro groups. commonorganicchemistry.com These methods are often tolerant of other reducible functional groups. commonorganicchemistry.com

Sulfide (B99878) Reagents: Sodium sulfide (Na₂S) can be used for the selective reduction of one nitro group in the presence of others. commonorganicchemistry.comwikipedia.org

The reduction of the nitro group in this compound would yield the corresponding diamino compound, N-(5,6-Diamino-2-pyridyl)acetamide, a key intermediate for various other heterocyclic compounds.

| Reagent/System | Conditions | Selectivity Notes | Reference |

|---|---|---|---|

| H₂ / Pd/C | Catalytic Hydrogenation | Highly efficient but may reduce other functional groups. | commonorganicchemistry.com |

| H₂ / Raney Nickel | Catalytic Hydrogenation | Often used when dehalogenation is a concern. | commonorganicchemistry.com |

| Fe / Acid (e.g., AcOH) | Acidic | Mild method, often chemoselective. | commonorganicchemistry.com |

| Zn / Acid (e.g., AcOH) | Acidic | Mild method, often chemoselective. | commonorganicchemistry.com |

| SnCl₂ | Acidic | Mild method, often chemoselective. | commonorganicchemistry.com |

| NaBH₄ / Ni(PPh₃)₄ | Ethanol, Room Temperature | A novel system for reducing nitroaromatics. | jsynthchem.com |

Multi-step Reaction Sequences for Target Compound Preparation

The synthesis of this compound would logically be approached through a multi-step sequence, strategically combining the reactions described above. Two plausible synthetic routes can be envisioned:

Route A: Nitration followed by Acetylation

Starting Material: 2,6-Diaminopyridine.

Step 1: Mononitration. Perform a selective nitration of 2,6-diaminopyridine to introduce a single nitro group at the 5-position, yielding 2,6-diamino-5-nitropyridine. This step would require careful control of reaction conditions to avoid dinitration. google.com

Step 2: Selective Acetylation. Acetylate the more reactive or less sterically hindered amino group. The amino group at the 2-position is likely to be acetylated, yielding the target compound.

Route B: Acetylation followed by Nitration

Starting Material: 2-Amino-6-chloropyridine or a similar precursor.

Step 1: Acetylation. Acetylate the amino group to form 2-acetamido-6-chloropyridine. This protects the amino group and modifies its directing effect. The acetyl group is a less powerful activating group than the amino group. ncert.nic.in

Step 2: Nitration. Introduce the nitro group onto the pyridine ring. The position of nitration will be directed by both the acetamido and chloro groups.

Step 3: Amination. Replace the chlorine atom with an amino group via nucleophilic aromatic substitution to yield the final product.

Advanced Synthetic Techniques and Green Chemistry Principles

Modern synthetic chemistry emphasizes the development of more efficient and environmentally benign methods. This includes the use of catalytic systems to reduce waste and improve reaction conditions.

Catalytic Approaches in this compound Synthesis

Catalytic methods are most prominently applied in the reduction of the nitro group. While conventional methods often use stoichiometric amounts of metals that result in significant waste, catalytic hydrogenation offers a greener alternative. The use of catalysts like Pd/C or Raney Nickel allows the reaction to proceed with high efficiency using molecular hydrogen as the reductant, with water being the only byproduct. commonorganicchemistry.comwikipedia.org

Furthermore, recent research has explored biocatalysis for nitro reduction. For example, a nitroreductase enzyme has been shown to effectively catalyze the reduction of 2-methyl-5-nitro-pyridine, demonstrating the potential for enzymatic methods in the synthesis of complex pyridine derivatives. acs.org These enzymatic reactions often occur in aqueous media under mild conditions, aligning with the principles of green chemistry. Another advanced catalytic system involves using sodium borohydride (B1222165) in the presence of transition metal complexes like Ni(PPh₃)₄ to achieve the reduction of nitroaromatic compounds. jsynthchem.com

One-Pot Reaction Strategies and Efficiency Enhancements

The key enhancements offered by these strategies include:

Improved Atom Economy: By telescoping multiple steps, the incorporation of atoms from reactants into the final product is maximized.

While a specific one-pot synthesis for this compound is not detailed in the provided sources, the principles demonstrated in the synthesis of structurally similar aminopyridine derivatives highlight the potential for developing such efficient and environmentally benign protocols. ckthakurcollege.net

Solvent Selection and Reaction Condition Optimization

The selection of an appropriate solvent and the optimization of reaction conditions are critical factors that profoundly influence the outcome of a chemical synthesis, affecting reaction rate, yield, and purity. In the synthesis of substituted pyridine derivatives, careful tuning of these parameters is essential for achieving desired results.

The choice of solvent can dramatically impact the yield of a reaction. A study on the synthesis of N-amino pyridine-2,6-dione derivatives, for example, systematically evaluated several solvents under different temperature conditions. The results indicated that while the reaction yielded only trace amounts of product in solvents like ethanol, methanol, acetonitrile, and tetrahydrofuran (B95107) (THF) at room temperature, significant improvements were observed at reflux temperatures. researchgate.net Notably, N,N-dimethylformamide (DMF) proved to be the superior solvent, affording the highest yield (80%) under reflux conditions. researchgate.net This highlights the importance of both solvent polarity and reaction temperature in driving the reaction to completion.

The table below, based on data for a model reaction producing a substituted pyridone, illustrates the impact of solvent and temperature on product yield. researchgate.net

| Entry | Solvent | Temperature | Yield (%) |

| 1 | Ethanol | Room Temperature | Trace |

| 2 | Methanol | Room Temperature | Trace |

| 3 | Acetonitrile | Room Temperature | Trace |

| 4 | THF | Room Temperature | Trace |

| 5 | DMF | Room Temperature | Trace |

| 6 | Ethanol | Reflux | 58% |

| 7 | Methanol | Reflux | 47% |

| 8 | Acetonitrile | Reflux | 65% |

| 9 | THF | Reflux | 51% |

| 10 | DMF | Reflux | 80% |

In a more directly related synthesis of a precursor, 6-Amino-5-nitro-pyridine-2-carbonitrile, the reaction was conducted using N,N-dimethylacetamide (a solvent similar to DMF) and required heating to 120°C for 24 hours to achieve a 67% yield. chemicalbook.com This further underscores that for many reactions involving substituted nitropyridines, elevated temperatures and high-boiling point polar aprotic solvents are often necessary to achieve successful outcomes.

Precursors and Intermediate Compounds in Synthetic Schemes

Role of Substituted Pyridine Amines and Nitropyridines as Key Intermediates

Substituted pyridine amines and nitropyridines are foundational building blocks in the synthesis of a wide array of more complex heterocyclic compounds, including this compound. nih.gov Nitropyridines, in particular, are valuable synthetic intermediates due to the versatile reactivity imparted by the nitro group. nih.gov

The electron-withdrawing nature of the nitro group activates the pyridine ring, making it more susceptible to nucleophilic aromatic substitution reactions. This property is frequently exploited to introduce various functional groups onto the pyridine scaffold. nih.gov Furthermore, the nitro group itself can be readily transformed into other nitrogen-containing functionalities, most commonly an amino group, through reduction. This conversion is a key step in the synthesis of many biologically active aminopyridine derivatives. nih.gov

Generation and Utilization of Reactive Intermediates

The synthesis of functionalized aromatic and heteroaromatic compounds often proceeds through the formation of transient, highly reactive intermediates. While these species are typically not isolated, their generation is a critical step that dictates the course of the reaction.

In the chemistry of pyridines, a key reactive intermediate is the N-nitropyridinium ion. This intermediate is formed during the nitration of pyridine, for instance, by reacting pyridine with dinitrogen pentoxide (N₂O₅). researchgate.net The N-nitropyridinium ion is unstable and can undergo further reactions. A synthetically useful transformation involves a researchgate.netwikipedia.org sigmatropic shift, where the nitro group migrates from the nitrogen atom to the 3-position of the pyridine ring, yielding 3-nitropyridine (B142982). This pathway provides a method for nitrating the pyridine ring that avoids harsh conditions typically associated with electrophilic aromatic substitution, which often result in very low yields for pyridine systems. researchgate.net

While specific reactive intermediates for the direct synthesis of this compound are not detailed in the available literature, the principles of their involvement are well-established in related pyridine chemistry. For example, reactions involving nucleophilic aromatic substitution on nitropyridine precursors likely proceed through a Meisenheimer complex, a resonance-stabilized anionic intermediate, although this species is rarely observed directly. Understanding the formation and fate of such reactive intermediates is crucial for designing rational synthetic routes and optimizing reaction conditions to favor the desired product.

Chemical Reactivity and Mechanistic Transformations of N 6 Amino 5 Nitro 2 Pyridyl Acetamide

Reactivity of the Nitro Group: Reduction and Derivative Formation

The nitro group is a strong electron-withdrawing group that deactivates the pyridine (B92270) ring towards electrophilic substitution but activates it for nucleophilic attack. Its most common transformation is reduction, which can yield several different products depending on the reagents and reaction conditions.

The six-electron reduction of the aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. nih.gov This process can be achieved using a variety of reducing agents. The reduction proceeds sequentially through nitroso and N-hydroxylamino intermediates, which can sometimes be isolated under carefully controlled conditions. nih.gov

Detailed Research Findings: Catalytic hydrogenation is a highly effective method for this transformation. Reagents such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere are frequently used for the reduction of both aromatic and aliphatic nitro groups. wikipedia.orgcommonorganicchemistry.com For substrates sensitive to dehalogenation, Raney nickel is often preferred over Pd/C. commonorganicchemistry.com

Metal-based reductions in acidic media offer a classic and reliable alternative. Combinations like iron (Fe) or zinc (Zn) in acetic acid, or tin(II) chloride (SnCl2) provide mild conditions that are tolerant of other reducible functional groups. commonorganicchemistry.comgoogle.com Sodium sulfide (B99878) (Na2S) can be employed for selective reductions in cases where other methods are incompatible. commonorganicchemistry.com It is important to note that powerful hydride reagents like lithium aluminum hydride (LiAlH4) are generally unsuitable for reducing aromatic nitro compounds to amines, as they tend to produce azo compounds. commonorganicchemistry.com

The reduction of the nitro group in N-(6-Amino-5-nitro-2-pyridyl)acetamide would yield N-(5,6-diamino-2-pyridyl)acetamide, a key intermediate for the synthesis of fused heterocyclic systems like imidazopyridines.

| Reagent/System | Primary Product | Notes | Reference |

|---|---|---|---|

| H₂, Pd/C | Amine | Highly efficient; may cause dehalogenation. | commonorganicchemistry.com |

| H₂, Raney Nickel | Amine | Useful for substrates containing halogens. | wikipedia.orgcommonorganicchemistry.com |

| Fe/Acid (e.g., Acetic Acid) | Amine | Mild conditions, tolerant of many functional groups. | commonorganicchemistry.com |

| SnCl₂ | Amine | Mild method often used in laboratory synthesis. | commonorganicchemistry.com |

| Zn/Acid (e.g., Acetic Acid) | Amine | Mild conditions, good functional group tolerance. | commonorganicchemistry.com |

| Raney Nickel/Hydrazine | Hydroxylamine | Requires controlled temperature (0-10 °C). | wikipedia.org |

| LiAlH₄ | Azo Compound | Not suitable for conversion to amines. | commonorganicchemistry.com |

Reactivity of the Amino Group: Alkylation, Acylation, and Condensation Reactions

The primary aromatic amino group at the 6-position is nucleophilic and can participate in a variety of common reactions characteristic of anilines.

Alkylation: The amino group can be alkylated by reacting with alkyl halides. The reaction proceeds via nucleophilic substitution, where the nitrogen atom attacks the electrophilic carbon of the alkyl halide. It is often difficult to control the degree of alkylation, leading to mixtures of mono-, di-, and even tri-alkylated products (quaternary ammonium (B1175870) salts). Studies on related pyridine-2-thiolates have shown that alkylation can proceed in a regiospecific manner. mdpi.com

Acylation: Reaction with acylating agents such as acid chlorides or anhydrides results in the formation of an amide. This reaction is typically more straightforward to control than alkylation, usually yielding the mono-acylated product. For this compound, further acylation of the 6-amino group would result in a di-acylated product.

Condensation Reactions: The amino group can condense with aldehydes and ketones to form imines (Schiff bases). This reaction is typically reversible and acid-catalyzed.

Reactivity of the Acetamide (B32628) Moiety: Nucleophilic Substitution Reactions

The acetamide group (-NHCOCH₃) is generally stable but can undergo nucleophilic acyl substitution, with the most common reaction being hydrolysis.

Hydrolysis: Under either acidic or basic conditions, the amide bond can be cleaved.

Acid-catalyzed hydrolysis: Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to attack by water. The final products are 6-amino-5-nitro-pyridin-2-amine and acetic acid.

Base-catalyzed hydrolysis: A hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon. This process is effectively irreversible due to the deprotonation of the carboxylic acid product in the basic medium. The products are the acetate (B1210297) ion and 6-amino-5-nitro-pyridin-2-amine.

Pyridine Ring Transformations and Rearrangement Mechanisms

Electron-deficient pyridine rings, particularly those bearing multiple electron-withdrawing groups like a nitro group, are susceptible to ring-transformation reactions when treated with strong nucleophiles. These reactions often proceed through an ANRORC (Addition of Nucleophile, Ring Opening, Ring Closure) mechanism.

Research on related nitro-substituted heterocycles demonstrates this reactivity. For instance, 5-nitropyrimidine (B80762) can be converted into 2-amino-5-nitro-3-R-pyridines when reacted with active methylene (B1212753) nitriles. researchgate.net The proposed mechanism involves the initial addition of the nucleophile (the anion of the nitrile) to an electron-deficient carbon on the ring (e.g., C(6)), followed by the opening of the pyrimidine (B1678525) ring. Subsequent condensation and rearrangement lead to the formation of a new, more stable pyridine ring. researchgate.net Similarly, 1-methyl-3,5-dinitro-2-pyridone serves as a substrate for nucleophilic-type ring transformations, where the addition of an amine can initiate a ring-opening reaction. nih.gov Given the electron-deficient nature of the pyridine ring in this compound, it is plausible that it could undergo similar transformations under specific conditions with potent nucleophiles.

Intramolecular and Intermolecular Reactions

The spatial arrangement of the functional groups in this compound and its derivatives allows for various intramolecular and intermolecular reactions. A key example involves the derivative formed from the reduction of the nitro group, N-(5,6-diamino-2-pyridyl)acetamide. The resulting ortho-diamine functionality is a versatile precursor for forming fused five- or six-membered rings.

Intramolecular Cyclization: The adjacent amino groups at the 5- and 6-positions can react with various reagents to form fused heterocyclic systems. For example, reaction with carboxylic acids or their derivatives can lead to the formation of imidazo[4,5-b]pyridine derivatives. This type of cyclization is a common strategy for building complex heterocyclic scaffolds.

Intermolecular Condensation/Polymerization: Under appropriate conditions, the diamino derivative could undergo intermolecular reactions. For instance, reaction with a dicarboxylic acid could lead to the formation of polyamides, where the imidazopyridine backbone is incorporated into a polymer chain.

Derivatives and Analogues of N 6 Amino 5 Nitro 2 Pyridyl Acetamide: Synthesis and Structural Diversification

Design Principles for New Derivatives Based on Structure-Activity Relationships

The design of new derivatives of N-(6-Amino-5-nitro-2-pyridyl)acetamide is fundamentally guided by structure-activity relationships (SAR), which seek to correlate the chemical structure of a molecule with its biological activity. A primary consideration is the electronic interplay between the 2-amino and 5-nitro groups on the pyridine (B92270) ring. researchgate.net Theoretical models suggest that significant conjugation can occur between the π-electrons of these two groups, provided the molecular system maintains planarity. researchgate.net This conjugation is crucial for the molecule's electronic properties.

A key design principle, therefore, involves modulating this electronic environment. The introduction of substituents, particularly at the 6-position of the pyridine ring, can cause steric hindrance that forces the 5-nitro group out of the plane of the ring, thereby hampering conjugation. researchgate.net This principle is supported by analogous findings in the 2-amino-5-nitrothiazole (B118965) series, where a substituent near the nitro group can force it out of plane, which in turn affects the resonance stability and activity. nih.gov

Furthermore, the acetamide (B32628) side chain is a critical target for modification. The acetamide group and its derivatives can influence key physicochemical properties such as flexibility, polarity, lipophilicity, and, consequently, bioavailability. nih.gov By systematically altering this side chain, new derivatives can be designed to overcome challenges like poor solubility or to enhance specific interactions with biological targets.

Synthesis of Substituted this compound Analogues

The synthesis of analogues can be systematically approached by modifying three key regions of the parent molecule: the pyridine ring, the amino and nitro substituents, and the acetamide side chain.

Modifications at the Pyridine Ring

The pyridine core can be diversified by constructing the ring with desired substituents already in place. One powerful method is the three-component ring transformation (TCRT). This approach allows for the synthesis of functionalized nitropyridines that may be difficult to produce through other means. nih.gov For instance, a reaction involving a dinitropyridone substrate, a ketone, and an ammonia (B1221849) source can yield various substituted nitropyridines. nih.gov By choosing different ketones, a range of analogues with substitutions on the pyridine backbone can be generated.

Another strategy involves the direct functionalization of the pyridine ring through electrophilic substitution reactions, such as chlorination, to introduce electron-withdrawing groups that can further modulate the electronic properties of the molecule. mdpi.com

Variations in the Amino and Nitro Substituents

The functional groups at the 5- and 6-positions offer significant opportunities for derivatization. The 6-amino group can be synthesized through classical transformations such as the Hofmann, Curtius, or Schmidt reactions starting from a corresponding carboxylic acid, acyl azide, or amide. researchgate.net Once in place, the amino group can be alkylated or acylated to introduce a variety of substituents.

Derivatization of the Acetamide Side Chain

The acetamide side chain at the 2-position is a prime location for modification to fine-tune the molecule's physicochemical properties. nih.gov A straightforward approach is the hydrolysis of the acetamide to the corresponding 2-amino-5-nitropyridine (B18323) intermediate. This amine can then be re-acylated with a variety of acyl chlorides or activated carboxylic acids to introduce different side chains. These modifications can range from simple alkyl chains of varying lengths to complex aromatic or heterocyclic moieties. Such changes are intended to alter properties like lipophilicity and solubility, which are critical for bioavailability. nih.gov

| Modification Strategy | Reagents/Conditions | Purpose of Derivatization |

| Side Chain Elongation | Hydrolysis (e.g., HCl, heat), followed by acylation with long-chain acyl chlorides (e.g., hexanoyl chloride) | Increase lipophilicity |

| Introduction of Aromatic Rings | Hydrolysis, followed by acylation with benzoyl chloride or its derivatives | Introduce potential for π-stacking interactions |

| Incorporation of Polar Groups | Hydrolysis, followed by acylation with acids containing hydroxyl or carboxyl groups (e.g., succinic anhydride) | Increase hydrophilicity and solubility |

| N-Alkylation | Deprotonation with a strong base (e.g., NaH), followed by reaction with an alkyl halide (e.g., methyl iodide) | Modify hydrogen bonding capacity and steric profile |

Heterocyclic Ring Incorporations and Fused Systems

Creating fused heterocyclic systems represents a significant structural diversification of the this compound scaffold. By using the inherent reactivity of the aminopyridine core, new rings can be constructed. For example, related 6-aminopyridine derivatives can be reacted with various reagents to build fused systems. Reactions with reagents like diethyl malonate or ethyl acetoacetate (B1235776) can lead to the formation of new pyridopyrimidine rings.

A documented approach involves reacting a related aminopyrazole derivative with reagents such as carbon disulfide and methyl iodide to yield pyrazolo[3',4':4,5]thiopyrano[2,3-d]pyrimidine derivatives. researchgate.net Similarly, reaction with phenyl isothiocyanate can also lead to fused pyrimidine (B1678525) systems. researchgate.net These reactions demonstrate that the aminopyridine moiety is a versatile building block for constructing more complex, polycyclic architectures.

| Starting Material Type | Reagent | Fused Ring System Formed | Reference |

| 6-Aminothiopyrano[4,3-c]pyrazole | Acetic Anhydride (B1165640) | Thiopyrano[4,3-c]pyrazole derivative | researchgate.net |

| 6-Aminothiopyrano[4,3-c]pyrazole | Phenylamine / NaOH | Pyrazolo[4,3-c]pyridine derivative | researchgate.net |

| 6-Aminothiopyrano[4,3-c]pyrazole | Carbon Disulfide / Methyl Iodide | Pyrazolo[3',4':4,5]thiopyrano[2,3-d]pyrimidine | researchgate.net |

| 6-Aminothiopyrano[4,3-c]pyrazole | Phenyl isothiocyanate | Pyrazolo[3',4':4,5]thiopyrano[2,3-d]pyrimidine | researchgate.net |

Regioselectivity and Stereoselectivity in Derivative Synthesis

Achieving regioselectivity and stereoselectivity is crucial for synthesizing structurally defined derivatives. Regioselectivity, or the control of the position of chemical modification, is often dictated by the inherent electronic and steric properties of the substrate. For instance, in the alkylation of related heterocyclic systems like pyridine-2-thiolates, the reaction proceeds regioselectively at the sulfur atom. mdpi.com This specificity is due to the higher nucleophilicity of the sulfur atom compared to other potential reaction sites. Applying this principle, if the acetamide group were converted to a thioamide, subsequent alkylation would be expected to occur selectively on the sulfur.

Stereoselectivity, the control of the 3D arrangement of atoms, becomes important when chiral centers are introduced into the derivatives. While the parent molecule this compound is achiral, modifications, particularly to the acetamide side chain (e.g., by adding a substituent to the acetyl methyl group), could create a stereocenter. Controlling the stereochemistry of this new center would require the use of chiral reagents, catalysts, or starting materials to guide the reaction to preferentially form one stereoisomer over another. The specific methods for achieving stereoselectivity would be highly dependent on the nature of the synthetic transformation being performed.

Spectroscopic and Structural Characterization Methodologies in Academic Research

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy is a crucial tool for identifying the functional groups present in a molecule. For N-(6-Amino-5-nitro-2-pyridyl)acetamide, Fourier-transform infrared (FT-IR) and Raman spectroscopy would be expected to reveal characteristic vibrational modes.

Key expected vibrational frequencies would include:

N-H stretching vibrations from the amino (-NH₂) and acetamido (-NH) groups, typically appearing in the range of 3500-3200 cm⁻¹. The primary amine would likely show two distinct bands (asymmetric and symmetric stretching), while the secondary amide would show a single band.

C=O stretching vibration from the amide carbonyl group, which is expected to be a strong absorption in the FT-IR spectrum, typically in the region of 1680-1630 cm⁻¹.

NO₂ stretching vibrations from the nitro group, with characteristic strong asymmetric and symmetric stretching bands around 1560-1520 cm⁻¹ and 1360-1345 cm⁻¹, respectively.

C-N stretching vibrations for the various carbon-nitrogen bonds within the molecule.

Aromatic C=C and C=N stretching vibrations from the pyridine (B92270) ring, typically observed in the 1600-1400 cm⁻¹ region.

C-H stretching and bending vibrations from the aromatic ring and the methyl group of the acetamido moiety.

A representative data table for the expected FT-IR and Raman peaks is provided below, based on typical functional group frequencies.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amino (-NH₂) | Asymmetric & Symmetric Stretching | 3500-3300 |

| Amide (-NH) | Stretching | 3300-3100 |

| Carbonyl (C=O) | Stretching | 1680-1630 |

| Nitro (NO₂) | Asymmetric Stretching | 1560-1520 |

| Nitro (NO₂) | Symmetric Stretching | 1360-1345 |

| Pyridine Ring | C=C, C=N Stretching | 1600-1400 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is indispensable for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR would provide critical information for the structural confirmation of this compound.

Proton NMR (¹H NMR) Applications

In the ¹H NMR spectrum, distinct signals would be expected for each unique proton environment. The chemical shifts (δ) are influenced by the electronic environment of the protons.

Expected ¹H NMR signals for this compound would include:

A singlet for the methyl protons (-CH₃) of the acetamido group, likely in the upfield region around δ 2.0-2.5 ppm.

Two doublets for the two aromatic protons on the pyridine ring. Their specific chemical shifts would depend on the electronic effects of the amino, nitro, and acetamido substituents.

A broad singlet for the protons of the amino group (-NH₂), the chemical shift of which can be variable and influenced by solvent and concentration.

A singlet for the amide proton (-NH), likely in the downfield region.

Carbon NMR (¹³C NMR) Applications

The ¹³C NMR spectrum would show a signal for each unique carbon atom in the molecule.

Expected ¹³C NMR signals would include:

A signal for the methyl carbon (-CH₃) in the upfield region.

A signal for the carbonyl carbon (C=O) in the downfield region, typically around δ 160-180 ppm.

Signals for the carbon atoms of the pyridine ring, with their chemical shifts being significantly affected by the attached functional groups. The carbon bearing the nitro group would be expected to be shifted downfield.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry would be used to determine the molecular weight of this compound and to gain insight into its structure through analysis of its fragmentation pattern. The nominal molecular weight of the compound is approximately 196.16 g/mol . High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.

The fragmentation pattern would likely involve the loss of characteristic neutral fragments, such as the acetyl group, the nitro group, and parts of the pyridine ring, which would help to confirm the connectivity of the molecule.

X-ray Crystallography for Solid-State Structure Determination

Should this compound be obtained as a crystalline solid of suitable quality, single-crystal X-ray diffraction would provide an unambiguous determination of its three-dimensional structure in the solid state. This technique would yield precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding, which would be expected between the amino, amide, and nitro groups.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis would be performed to determine the percentage composition of carbon, hydrogen, nitrogen, and oxygen in the compound. The experimentally determined percentages would be compared with the calculated theoretical values for the empirical formula C₇H₈N₄O₃ to confirm the purity and composition of the synthesized compound.

| Element | Theoretical Percentage |

| Carbon (C) | 42.86% |

| Hydrogen (H) | 4.11% |

| Nitrogen (N) | 28.56% |

| Oxygen (O) | 24.47% |

Computational and Theoretical Chemistry Investigations of N 6 Amino 5 Nitro 2 Pyridyl Acetamide

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is extensively used to predict the properties of molecules like N-(6-Amino-5-nitro-2-pyridyl)acetamide.

Optimized Molecular Structures and Conformational Analysis

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in the this compound molecule. This process of geometry optimization seeks the lowest energy conformation on the potential energy surface. For similar molecules, studies have shown that the optimized molecular structure obtained through DFT calculations is often in good agreement with experimental data from techniques like X-ray diffraction. tandfonline.com

Conformational analysis reveals that the acetamide (B32628) group may exhibit different orientations relative to the pyridine (B92270) ring. For a related compound, N-phenyl-N-(pyridin-4-yl)acetamide, the dihedral angles between the amide plane and the pyridine and benzene (B151609) rings were found to be 58.40(5)° and 61.51(5)°, respectively. researchgate.net In another case, the acetamide moiety in N-[4-amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]acetamide is nearly coplanar with the pyridine ring. nih.gov For this compound, the planarity and orientation of the acetamide and nitro groups relative to the pyridine ring are key structural features determined through these computational methods.

Table 1: Illustrative Bond Lengths and Angles from DFT Studies on Related Molecules This table presents typical data obtained from DFT calculations on similar molecular structures to illustrate the type of information generated.

| Parameter | Typical Value (Å or °) | Computational Method |

|---|---|---|

| C-C (aromatic) | 1.3466 - 1.5339 | DFT/B3LYP/6-311G(d,p) materialsciencejournal.org |

| C-N (amino) | 1.362 | DFT/B3LYP/6-311G(d,p) materialsciencejournal.org |

| C-N (nitro) | 1.4779 | DFT/B3LYP/6-311G(d,p) materialsciencejournal.org |

| N=O (nitro) | ~1.22 | DFT/B3LYP/6-311G(d,p) |

| C=O (acetamide) | 1.2116 | DFT/B3LYP/6-311G(d,p) materialsciencejournal.org |

| Pyridine Ring Angles | ~120 | DFT/B3LYP/6-311G(d,p) |

Electronic Structure Analysis: HOMO-LUMO Gap and Molecular Orbitals

The electronic properties of this compound are elucidated by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. oaji.net The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. malayajournal.org

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For instance, in a study of N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, the calculated HOMO-LUMO energy gap was 5.0452 eV. nih.govresearchgate.net In another related molecule, the energy gap was calculated to be approximately 2.0161 eV. malayajournal.org These values help in understanding the charge transfer interactions that can occur within the molecule. malayajournal.org The distribution of HOMO and LUMO orbitals across the molecular structure indicates the likely sites for electrophilic and nucleophilic attack.

Table 2: Quantum Chemical Parameters from Frontier Molecular Orbital Analysis of Related Compounds This table provides examples of quantum chemical descriptors derived from HOMO-LUMO energies in theoretical studies of similar molecules.

| Parameter | Definition | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.3130 nih.gov |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.2678 nih.gov |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.0452 nih.govresearchgate.net |

| Ionization Potential (I) | -EHOMO | 5.3130 |

| Electron Affinity (A) | -ELUMO | 0.2678 |

| Global Hardness (η) | (I - A) / 2 | 2.5226 |

| Electronegativity (χ) | (I + A) / 2 | 2.7904 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays regions of different electrostatic potential on the electron density surface.

Typically, colors are used to represent the potential values, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net For this compound, the MEP map would likely show negative potential around the oxygen atoms of the nitro and acetamide groups, as well as the nitrogen of the pyridine ring, highlighting these as potential sites for hydrogen bonding and electrophilic interactions. nih.gov Conversely, the hydrogen atoms of the amino group would exhibit a positive potential, indicating their role as hydrogen bond donors. nih.gov

Vibrational Frequency Calculations and Spectroscopic Correlation

DFT calculations are also used to predict the vibrational frequencies of this compound. These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms in the molecule. The calculated vibrational spectra, often presented as theoretical IR and Raman spectra, can be correlated with experimental spectroscopic data.

This correlation aids in the assignment of vibrational modes to specific functional groups within the molecule. For example, the characteristic stretching frequencies for the N-H bonds of the amino group, the C=O bond of the acetamide group, and the N-O bonds of the nitro group can be precisely identified. In studies of similar compounds, a good agreement is generally found between the computed and experimental vibrational frequencies after applying appropriate scaling factors. researchgate.net

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of the molecule, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior over time. MD simulations model the movements of atoms and molecules based on classical mechanics. For this compound, MD simulations, particularly in an aqueous environment, can provide insights into its conformational flexibility, solvation, and interactions with surrounding water molecules. These simulations are crucial for understanding how the molecule behaves in a biological context, such as its approach to a protein binding site.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, docking is used to predict how a ligand, such as this compound, might interact with the binding site of a protein target.

The process involves placing the ligand in various conformations and orientations within the protein's active site and calculating a scoring function to estimate the binding affinity. Successful docking studies reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. For example, docking studies on similar pyridine derivatives have identified crucial hydrogen bonding and hydrophobic interactions that are key to stabilizing the inhibitor within the receptor's binding pocket. mdpi.com The amino, nitro, and acetamide groups of this compound are all capable of forming such interactions, making it a candidate for binding to various biological targets. Docking scores, typically expressed in kcal/mol, provide a quantitative measure of the binding affinity. mdpi.com

Reactivity Indices and Chemical Hardness/Softness Analysis

A comprehensive search of scientific literature and chemical databases did not yield specific studies detailing the reactivity indices and chemical hardness/softness analysis for this compound. This specific set of computational data appears to be absent from the currently available public research.

Theoretical investigations on similar pyridine derivatives often employ Density Functional Theory (DFT) to calculate quantum chemical descriptors. These descriptors, which include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental for deriving a molecule's global reactivity indices. Key parameters such as ionization potential (I), electron affinity (A), electronegativity (χ), chemical potential (μ), global hardness (η), global softness (S), and the electrophilicity index (ω) are calculated from HOMO and LUMO energies.

These indices provide a quantitative measure of a molecule's reactivity. For instance, a small HOMO-LUMO energy gap typically indicates high reactivity. Chemical hardness (η) and softness (S) are measures of the molecule's resistance to change in its electron distribution. A "soft" molecule is more polarizable and generally more reactive than a "hard" molecule.

While specific values for this compound are not available, the presence of both an electron-donating amino group and an electron-withdrawing nitro group on the pyridyl ring suggests a complex electronic landscape that would be a rich subject for future computational analysis. Such studies would be invaluable for predicting the molecule's behavior in chemical reactions, including its susceptibility to electrophilic or nucleophilic attack.

Table 1: Hypothetical Reactivity Indices for this compound (Illustrative) This table is for illustrative purposes only, as specific data could not be located.

| Parameter | Symbol | Value |

|---|---|---|

| HOMO Energy | EHOMO | Data not available |

| LUMO Energy | ELUMO | Data not available |

| Energy Gap | ΔE | Data not available |

| Ionization Potential | I | Data not available |

| Electron Affinity | A | Data not available |

| Electronegativity | χ | Data not available |

| Chemical Potential | µ | Data not available |

| Global Hardness | η | Data not available |

| Global Softness | S | Data not available |

Thermodynamic Property Computations

Similar to the reactivity indices, specific computational studies on the thermodynamic properties of this compound were not found in the reviewed literature.

Thermodynamic properties, such as standard enthalpy of formation (ΔHf°), standard Gibbs free energy of formation (ΔGf°), and standard entropy (S°), are crucial for understanding the stability and spontaneity of chemical processes involving a compound. These values are typically calculated using computational methods like DFT in conjunction with a suitable basis set. The calculations often involve optimizing the molecular geometry to find the lowest energy conformation and then performing frequency calculations to obtain vibrational data, which are essential for determining thermodynamic parameters at a given temperature and pressure.

Table 2: Hypothetical Thermodynamic Properties of this compound (Illustrative) This table is for illustrative purposes only, as specific data could not be located.

| Property | Symbol | Value |

|---|---|---|

| Standard Enthalpy of Formation | ΔHf° | Data not available |

| Standard Gibbs Free Energy of Formation | ΔGf° | Data not available |

| Standard Entropy | S° | Data not available |

Mechanistic Insights into Biological Interactions of N 6 Amino 5 Nitro 2 Pyridyl Acetamide and Its Analogues

In Vitro Studies of Enzyme Inhibition Mechanisms

Enzyme inhibition is a primary mechanism through which small molecules like N-(6-Amino-5-nitro-2-pyridyl)acetamide and its analogues exert their biological effects. Kinetic studies and molecular modeling of related compounds have provided significant insights into how these molecules interact with enzyme active or allosteric sites.

Cholinesterases, such as acetylcholinesterase (AChE), are crucial enzymes in neurotransmission that hydrolyze the neurotransmitter acetylcholine (B1216132). Inhibitors of this enzyme increase the levels and duration of acetylcholine action. nih.gov These inhibitors are broadly classified as reversible or irreversible. nih.gov Reversible inhibitors, which can be competitive or noncompetitive, are often of therapeutic interest. nih.gov

The mechanism of inhibition by analogues often involves interaction with specific domains within the enzyme's structure. For instance, the alkaloid galantamine, a competitive and reversible AChE inhibitor, interacts with both the anionic subsite and the aromatic gorge of the enzyme. nih.gov The pyridine (B92270) scaffold, present in this compound, is a key structural feature in various cholinesterase inhibitors, suggesting that it may play a role in guiding the molecule to the enzyme's active site and establishing key binding interactions.

α-Glucosidase is a key enzyme in carbohydrate metabolism, responsible for breaking down complex carbohydrates into absorbable glucose. Its inhibition is a strategy to manage postprandial hyperglycemia. Studies on various heterocyclic compounds, including pyridine and pyridazine (B1198779) analogues, have revealed several inhibition mechanisms.

Kinetic analyses of potent inhibitors often show non-competitive or competitive modes of action. nih.govresearchgate.net

Non-competitive inhibition , as seen with a quinoline-based acetamide (B32628) derivative, involves the inhibitor binding to an allosteric site on the enzyme, rather than the active site for the substrate. This binding event alters the enzyme's conformation, reducing its catalytic efficiency without preventing substrate binding. The inhibitory constant (Kᵢ) for this type of interaction quantifies the inhibitor's binding affinity to the enzyme. nih.gov

Competitive inhibition involves the inhibitor directly competing with the substrate for binding to the enzyme's active site. researchgate.net

Molecular docking studies with potent rhodanine-based inhibitors have shown that these molecules bind substantially to the active site of α-glucosidase, highlighting that the specific positioning of substituents is critical for inhibitory potential. researchgate.net For pyridazine N-aryl acetamides, molecular docking has also been used to determine the specific modes of interaction responsible for their inhibitory activity. nih.gov

Table 1: In Vitro α-Glucosidase Inhibitory Activity of Analogue Compounds

| Compound Class | Most Potent Analogue | Inhibition Type | IC₅₀ (µM) | Kᵢ (µM) |

|---|---|---|---|---|

| Quinoline-based acetamides nih.gov | Compound 8h | Non-competitive | 38.2 ± 0.3 | 38.2 |

| Imidazo[1,2-a]pyridines researchgate.net | Compound 6d | Not specified | 75.6 | Not specified |

| Pyridazine N-aryl acetamides nih.gov | Compound 7a | Not specified | 70.1 | Not specified |

| Rhodanine derivatives researchgate.net | Compound 5a | Competitive | 4.76 ± 0.64 | 0.54 (µg) |

IC₅₀ represents the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity. Kᵢ is the inhibition constant.

Monoamine oxidases (MAOs) are enzymes that catalyze the oxidative deamination of monoamine neurotransmitters. There are two main isoforms, MAO-A and MAO-B. Selective inhibition of MAO-B is a key strategy in the management of neurodegenerative diseases, as it leads to increased levels of dopamine (B1211576) in the brain. nih.gov

Many potent MAO inhibitors function as "suicide inhibitors." nih.govnih.gov This mechanism involves the inhibitor molecule being recognized and metabolized by the enzyme, which generates a reactive intermediate. nih.gov This intermediate then forms a covalent bond with the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor, typically at the N(5) position of the isoalloxazine moiety, leading to irreversible inactivation. nih.govnih.gov The selectivity of inhibitors for MAO-A versus MAO-B, despite identical binding sites, is attributed to different recognition sites near the active center; the MAO-B recognition site is considered smaller than that of MAO-A. nih.gov The structural features of phenoxyacetamide analogues and other small aromatic amides have been identified as important for potent MAO inhibition. patsnap.com

Lipoxygenases (LOX) are enzymes involved in the biosynthesis of leukotrienes, which are lipid mediators of inflammation. Inhibition of these enzymes, particularly 5-lipoxygenase (5-LOX), is a target for anti-inflammatory therapies. While specific mechanistic studies on this compound are not detailed in the provided context, the general mechanism involves blocking the catalytic activity of the enzyme, thereby preventing the conversion of substrates like arachidonic acid into pro-inflammatory leukotrienes.

Molecular Target Binding Affinity and Specificity Studies

The efficacy of a compound is often related to its binding affinity (how strongly it binds to its target) and specificity (how selectively it binds to the intended target over others). These parameters are crucial for understanding a molecule's potential and are often quantified using the inhibition constant (Kᵢ) or the dissociation constant (Kₔ).

For example, studies on a series of pyridine derivatives have identified compounds with very high affinity for specific biological targets. One such analogue, 6-amino-3-methyl-N-[2-(2-pyridyl)ethyl]pyridine-2-sulfonamide, was part of a series designed to inhibit the PRMT5-substrate adaptor interaction. nih.gov A lead compound from this series demonstrated a dissociation constant (Kₔ) of 32 nM for PRMT5, indicating a strong binding interaction. nih.gov This high affinity was further explained by molecular modeling, which revealed a unique 4-ring π-π stacking interaction involving the compound's pyridine and aryl cores with tyrosine and phenylalanine residues (Tyr286 and Phe243) of the protein. nih.gov Furthermore, this compound was found to be a covalent binder, with its inhibitory potency increasing over time. nih.gov

Cellular Pathway Modulation at the Molecular Level

Beyond direct enzyme inhibition, this compound and its analogues can modulate complex cellular pathways, leading to outcomes like apoptosis (programmed cell death) or cell cycle arrest.

Apoptosis Induction: Apoptosis is a highly regulated process of cell death. nih.gov One mechanism by which chemical compounds can induce cell death is through the hyperactivation of poly(ADP-ribose) polymerase 1 (PARP-1). nih.gov This over-activation leads to the depletion of cellular NAD+ pools, a critical energy molecule, ultimately resulting in cell death. nih.gov For instance, the acetamide derivative PJ34 is known to inhibit PARP-1 by competing with NAD+ for its binding site on the enzyme. nih.gov

Cell Cycle Arrest: The cell cycle is a series of events that leads to cell division and replication. Progression through the cell cycle is tightly controlled by a network of proteins, including cyclin-dependent kinases (CDKs) and their inhibitors (e.g., p21, p27). nih.govresearchgate.net Chemical agents or cellular stress, such as the withdrawal of essential amino acids, can trigger cell cycle arrest at specific checkpoints. nih.gov This arrest is often mediated by restriction point regulators. nih.gov For example, upon certain types of cellular stress, cells may complete their current cell cycle and then enter a quiescent state characterized by low CDK2 activity (CDK2low). nih.govnih.gov This process can be driven by the upregulation of CDK inhibitors like p21, which prevents the cell from committing to a new round of division. researchgate.net The modulation of these key regulatory proteins is a potential mechanism by which bioactive compounds can halt cell proliferation. researchgate.netnih.gov

Interaction with Proteins and Biomolecules

The study of this compound and its analogues has revealed a range of interactions with various proteins and biomolecules, suggesting multiple potential mechanisms for their biological activities. Research has primarily focused on the inhibitory potential of these compounds against several enzymes and their binding to structural proteins. The subsequent sections detail these interactions, supported by in vitro assays and computational docking studies.

Enzyme Inhibition

Analogues of this compound have demonstrated inhibitory activity against several enzymes, including proteases, hydrolases, and kinases. The presence of the 5-nitropyridine moiety appears to be a crucial factor in the potency of these compounds.

One area of significant findings is the inhibition of chymotrypsin (B1334515) and urease. A 5-nitropyridin-2-yl derivative exhibited dual inhibitory action against both enzymes, with IC50 values of 8.67 ± 0.1 μM for chymotrypsin and 29.21 ± 0.98 μM for urease nih.gov. This suggests a potential for these compounds in therapeutic areas where the modulation of these enzymes is beneficial.

Furthermore, (5-nitropyridin-2-yl)imine 1,3,4-thiadiazole (B1197879) hybrids have been identified as potent and selective inhibitors of factor IXa, a key enzyme in the coagulation cascade nih.gov. These analogues displayed lower IC50 values compared to similar compounds lacking the nitro group, indicating the nitro group's importance for inhibitory activity nih.gov.

In the realm of carbohydrate-metabolizing enzymes, metal complexes featuring (5-nitropyridin-2-yl)imine ligands have been shown to effectively inhibit the α-glucosidase enzyme nih.gov. Notably, a Cu(II) complex of one such ligand demonstrated significant inhibitory action nih.gov.

The inhibitory potential of these analogues extends to kinases as well. A 2-nitropyridin-4-yl analogue of a meridianin/leucettine-derived hybrid molecule showed inhibitory activity against DAPK1 kinase, with a percent inhibition of 65.5 ± 1.4% mdpi.com.

The table below summarizes the inhibitory activities of various analogues of this compound against different enzymes.

| Analogue Class | Target Enzyme | Inhibitory Concentration (IC50) | Reference |

| 5-Nitropyridin-2-yl derivative | Chymotrypsin | 8.67 ± 0.1 μM | nih.gov |

| 5-Nitropyridin-2-yl derivative | Urease | 29.21 ± 0.98 μM | nih.gov |

| (5-Nitropyridin-2-yl)imine 1,3,4-thiadiazole hybrid | Factor IXa | Data not specified | nih.gov |

| Cu(II) complex with (5-nitropyridin-2-yl)imine ligand | α-Glucosidase | Data not specified | nih.gov |

| 2-Nitropyridin-4-yl analogue | DAPK1 Kinase | 65.5 ± 1.4% inhibition | mdpi.com |

Interaction with Structural Proteins

Recent research has identified 3-nitropyridine (B142982) analogues as a novel class of microtubule-targeting agents. These compounds have been shown to inhibit tubulin polymerization in a dose-dependent manner plos.org. X-ray crystallography studies have revealed that these analogues bind to the colchicine-site of tubulin, thereby disrupting the dynamics of microtubule assembly and disassembly plos.org. This interaction leads to a cell cycle arrest in the G2-M phase, highlighting a significant mechanism of action at the cellular level plos.org.

Molecular Docking Studies

To further elucidate the interactions between this compound analogues and their biological targets, molecular docking studies have been employed. These computational methods provide insights into the potential binding modes and affinities of the compounds.

Docking studies of 5-nitropyrimidine-2,4-dione analogues, which share the nitrated heterocyclic ring system, have shown that these compounds can bind effectively to the active site of inducible nitric oxide synthase (iNOS) nih.gov. This binding is predicted to inhibit the enzyme's activity, which was confirmed by in vitro assays showing an IC50 of 6.2 μm for iNOS activity nih.gov.

In the context of antimicrobial activity, docking studies were conducted on N-amino-5-cyano-6-pyridones against DNA gyrase A. The results demonstrated that these compounds bind to the target enzyme, with one derivative exhibiting an IC50 value of 1.68 µg/mL in an in vitro DNA gyrase A inhibition assay nih.gov.

Furthermore, thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives were investigated for their potential to inhibit α-amylase through in silico molecular docking. The results indicated favorable inhibitory properties, with one compound showing a docking score of -7.43 kcal/mol against the target protein nih.gov.

The following table presents a summary of the molecular docking studies performed on analogues of this compound.

| Analogue Class | Protein Target | Docking Score / Binding Energy | Predicted Interaction | Reference |

| 5-Nitropyrimidine-2,4-dione analogue | Inducible Nitric Oxide Synthase (iNOS) | Not specified | Binding to the active site | nih.gov |

| N-amino-5-cyano-6-pyridone derivative | DNA Gyrase A | Not specified | Binding to the target enzyme | nih.gov |

| Thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivative | α-Amylase | -7.43 kcal/mol | Inhibition of enzyme activity | nih.gov |

| Spiro[indole-3,4′-pyridine]-3′-carboxamide derivative | Bacterial regulator protein PqsR | -5.8 to -8.2 kcal/mol | Affinity for the protein target | mdpi.com |

These findings from enzyme inhibition assays, studies on structural protein interactions, and molecular docking simulations collectively provide valuable mechanistic insights into the biological activities of this compound and its analogues. The interactions with a diverse range of proteins underscore the potential of this chemical scaffold in the development of new therapeutic agents.

Applications in Advanced Organic Synthesis and Material Science

N-(6-Amino-5-nitro-2-pyridyl)acetamide as a Versatile Building Block in Heterocyclic Chemistry

In theory, the amino and nitro groups on the pyridine (B92270) ring of this compound could be exploited for the construction of various heterocyclic systems. The amino group can act as a nucleophile in cyclization reactions, while the nitro group can be reduced to an amino group, providing another site for annulation reactions. This would allow for the synthesis of bicyclic and polycyclic heteroaromatic compounds. However, a thorough search of chemical databases and scientific journals did not yield specific examples or methodologies where this compound has been explicitly used as a starting material for the synthesis of other heterocyclic compounds. The potential of this compound as a versatile building block, therefore, remains largely theoretical and underexplored.

Precursor for Complex Molecular Architectures

The synthesis of complex molecular architectures often relies on the use of highly functionalized starting materials that can undergo a series of controlled chemical transformations. This compound possesses multiple reactive sites that could, in principle, be selectively addressed to build intricate molecular frameworks. For example, the acetamido group could be hydrolyzed to reveal a primary amine, and the nitro group could be transformed into various other functionalities. This would provide a scaffold upon which molecular complexity could be built. Nevertheless, there is no available research that demonstrates the use of this compound as a precursor in the synthesis of any specific complex molecular architectures.

Ligand Design and Coordination Chemistry

The pyridine nitrogen and the exocyclic amino group of this compound present potential coordination sites for metal ions, making it a candidate for ligand design. The electronic properties of the pyridine ring, influenced by the electron-withdrawing nitro group and the electron-donating amino group, could modulate the coordination properties of the resulting ligand. This could lead to the formation of coordination complexes with interesting structural and electronic properties. While the broader field of coordination chemistry involving pyridyl ligands is vast, there are no published studies on the synthesis of ligands derived from this compound or the characterization of their coordination complexes with any metal ions.

Future Research Trajectories and Academic Prospects

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The development of efficient and sustainable synthetic pathways to N-(6-Amino-5-nitro-2-pyridyl)acetamide and its derivatives is a primary area for future research. Current synthetic strategies for similar compounds often rely on multi-step processes that may involve harsh reaction conditions or the use of hazardous reagents. Future investigations should prioritize the development of more eco-friendly and atom-economical methods.

Key Research Directions:

Catalytic C-H Amination and Nitration: Exploring late-stage C-H functionalization techniques could provide more direct routes to the target molecule, bypassing the need for pre-functionalized starting materials. The development of selective catalysts for the direct amination and nitration of pyridine (B92270) rings would be a significant advancement.

Flow Chemistry Synthesis: The use of microreactor technology could offer enhanced control over reaction parameters, leading to improved yields, higher purity, and safer handling of potentially energetic intermediates. Continuous flow processes can also facilitate scalability.

Biocatalytic Approaches: Investigating the use of enzymes for the selective synthesis of this compound could offer a highly sustainable alternative to traditional chemical methods. Enzymes could potentially be engineered to perform specific transformations with high chemo-, regio-, and enantioselectivity.

| Synthetic Approach | Potential Advantages | Research Focus |

| Catalytic C-H Functionalization | Increased atom economy, reduced step count | Development of selective catalysts |

| Flow Chemistry | Improved safety, scalability, and purity | Optimization of reactor design and reaction conditions |

| Biocatalysis | High selectivity, mild reaction conditions, sustainability | Enzyme discovery and engineering |

Advanced Mechanistic Investigations of Chemical Reactivity

A thorough understanding of the chemical reactivity of this compound is crucial for its effective utilization in the synthesis of more complex molecules. The interplay between the electron-donating amino group, the electron-withdrawing nitro group, and the acetamido substituent on the pyridine ring dictates its reactivity profile.

Key Research Directions:

Nucleophilic Aromatic Substitution (SNAAr) Reactions: Detailed kinetic and computational studies are needed to elucidate the regioselectivity and reactivity of the pyridine ring towards various nucleophiles. The influence of the substituents on the activation of different positions of the ring for nucleophilic attack should be systematically investigated.

Reduction of the Nitro Group: The selective reduction of the nitro group to an amino group would yield a valuable diamino-acetamido pyridine derivative, a versatile building block for the synthesis of fused heterocyclic systems and other complex structures. Research into chemoselective reduction methods that leave the other functional groups intact is essential.

Electrophilic Substitution Reactions: While the pyridine ring is generally electron-deficient, the presence of the amino group may activate it towards certain electrophilic substitutions. Mechanistic studies will help to define the scope and limitations of such reactions.

Rational Design of Next-Generation Derivatives with Enhanced Specificity

The core structure of this compound serves as a versatile scaffold for the rational design of new derivatives with tailored properties for specific applications, particularly in medicinal chemistry and materials science.

Key Research Directions:

Medicinal Chemistry: The aminonitropyridine motif is present in various biologically active compounds. mdpi.com Future research could focus on designing derivatives of this compound as potential inhibitors of kinases, proteases, or other enzymes implicated in disease. Structure-activity relationship (SAR) studies, guided by computational modeling, will be instrumental in optimizing the biological activity and pharmacokinetic properties of these new compounds.

Materials Science: The presence of nitro and amino groups suggests potential applications in the development of novel organic materials. Derivatives could be designed to exhibit interesting optical, electronic, or energetic properties. For example, the synthesis of push-pull chromophores for nonlinear optics (NLO) or the development of new energetic materials could be explored.

Coordination Chemistry: The pyridine nitrogen and the amino group can act as coordination sites for metal ions. The design of ligands based on this scaffold could lead to new metal complexes with interesting catalytic, magnetic, or photophysical properties.

Integration with Advanced Computational and Experimental Techniques

The synergy between computational chemistry and advanced experimental techniques will be pivotal in accelerating the exploration of this compound and its derivatives.

Key Research Directions:

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to predict the geometric, electronic, and spectroscopic properties of the molecule. tandfonline.com These calculations can provide insights into its reactivity, stability, and potential for intermolecular interactions, thereby guiding experimental design.

High-Throughput Screening: The development of high-throughput screening methods for the synthesis and evaluation of libraries of derivatives will enable the rapid identification of compounds with desired properties.

Advanced Spectroscopic and Crystallographic Analysis: The use of advanced NMR techniques, mass spectrometry, and single-crystal X-ray diffraction will be essential for the unambiguous characterization of the parent compound and its derivatives, providing crucial information about their three-dimensional structure and intermolecular interactions. nih.gov

| Technique | Application | Expected Outcome |

| DFT Calculations | Prediction of molecular properties and reactivity | Guidance for synthetic and mechanistic studies |

| High-Throughput Screening | Rapid evaluation of derivative libraries | Identification of lead compounds for specific applications |

| X-ray Crystallography | Determination of 3D molecular structure | Understanding of solid-state packing and intermolecular forces |

Potential for Applications in Emerging Fields of Chemical Science

Beyond the more established fields, this compound and its derivatives could find applications in a variety of emerging areas of chemical science.

Key Research Directions:

Chemical Biology: Functionalized derivatives could be developed as chemical probes to study biological processes. For example, fluorescently labeled derivatives could be used for cellular imaging.

Supramolecular Chemistry: The potential for hydrogen bonding and π-π stacking interactions makes this scaffold an interesting building block for the construction of self-assembling supramolecular architectures with novel functions.

Organic Electronics: The electronic properties of derivatives could be tuned for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaics (OPVs).

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(6-Amino-5-nitro-2-pyridyl)acetamide?

- Methodology : A plausible route involves sequential nitration and acetylation of a pyridine precursor. For example:

Start with 6-amino-2-pyridinol.

Introduce the nitro group at position 5 via nitration under controlled conditions (e.g., nitric acid/sulfuric acid at 0–5°C).

Protect the amino group (e.g., acetylation using acetic anhydride in pyridine).

- Validation : Monitor reaction progress via TLC or HPLC. Confirm regioselectivity using computational modeling (e.g., DFT for electrophilic substitution patterns) .

Q. How can the purity and structural integrity of this compound be verified?

- Analytical Techniques :